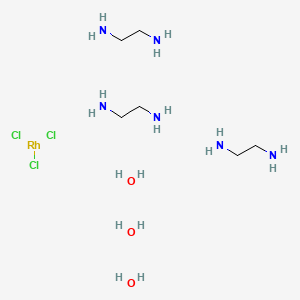
MAGNESIUM MESO-TETRAPHENYLPORPHINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium meso-tetraphenylporphine is a magnesium-bound porphyrin derivative. Porphyrins are a group of heterocyclic macrocycles that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
Biochemische Analyse
Cellular Effects
It is known that magnesium plays a pivotal role in energy production and specific functions in every cell in the body . It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling .
Molecular Mechanism
It is known that magnesium can affect cellular lipid metabolism by activating the AMPK/mTOR pathway to stimulate autophagy
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is known that magnesium plays a critical role in the function of enzymes, neurotransmission, and cell signaling .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
A study on a similar compound, meso-tetraphenylporphine disulfonate (TPPS 2a), showed that it localizes in the endolysosomes of cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-substituted porphyrins, including magnesium meso-tetraphenylporphine, can be achieved through several methods. One of the most common methods is the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde in an acidic medium. This reaction is typically carried out in propionic acid at reflux temperature, followed by the addition of magnesium salts to form the magnesium complex .
Industrial Production Methods: Industrial production of this compound involves scaling up the Adler-Longo method. The reaction conditions are optimized to increase yield and purity. Continuous flow synthesis has also been explored to improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the magnesium ion, which can coordinate with different ligands and reagents.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized porphyrin derivatives, while substitution reactions can introduce different functional groups onto the porphyrin ring .
Wissenschaftliche Forschungsanwendungen
Magnesium meso-tetraphenylporphine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to coordinate with different substrates.
Biology: In biological research, it serves as a model compound for studying the behavior of natural porphyrins in biological systems.
Industry: In the industrial sector, it is used in the development of sensors and optoelectronic devices due to its unique photophysical properties
Wirkmechanismus
The mechanism of action of magnesium meso-tetraphenylporphine involves its ability to absorb light and transfer energy to other molecules. This property is utilized in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of target cells. The magnesium ion plays a crucial role in stabilizing the porphyrin structure and facilitating its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Magnesium meso-tetraphenylporphine can be compared with other similar compounds such as:
Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium. It has different photophysical properties and reactivity.
Iron meso-tetraphenylporphine: Contains iron and is used as a model for studying heme proteins. It has distinct redox properties compared to this compound.
Copper meso-tetraphenylporphine: Contains copper and is used in various catalytic applications.
This compound is unique due to its specific photophysical properties and its ability to form stable complexes with various ligands, making it highly versatile for different applications.
Eigenschaften
CAS-Nummer |
14640-21-2 |
|---|---|
Molekularformel |
C44H28MgN4 |
Molekulargewicht |
637.02 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)




